Target Compound 166267-96-5 vs. Regioisomer: Defined Scaffold Reactivity for Drug Synthesis
The precise 2-amino-4-methyl-6-oxo substitution pattern of 166267-96-5 is chemically distinct from its common regioisomer, 2-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid, which is sometimes ambiguously listed under the same CAS number by vendors . This difference is critical for synthetic planning: the target compound presents a nucleophilic acetic acid side chain in a specific spatial orientation relative to a hydrogen-bond-donating/acceptor scaffold. This exact configuration is verified by its incorporation into a complex, BDBM50022737, which exhibits a potent Ki of 37 nM against human thymidylate synthase, while the Ki for an analog built from an incorrect regioisomer is unknown and lacks this validated precedent [1].
| Evidence Dimension | Core Scaffold Substitution Pattern & Validated Biological Activity |
|---|---|
| Target Compound Data | 2-amino-4-methyl-6-oxo pattern; Ki = 37 nM for a derived complex against human thymidylate synthase (TS) |
| Comparator Or Baseline | 2-amino-6-methyl-4-oxo regioisomer; no validated TS inhibitor data available for derived complexes |
| Quantified Difference | The target scaffold has a demonstrated 37 nM TS inhibition pathway; the comparator has no established TS activity data. |
| Conditions | BindingDB assay: Competitive inhibition of human TS at 600 uM of [dUMP] |
Why This Matters
For procurement, this data confirms that 166267-96-5 provides a validated synthetic entry point to a potent bioactive space, which an incorrect regioisomer cannot guarantee, mitigating the risk of failed SAR campaigns.
- [1] BindingDB. BDBM50022737: Thymidylate synthase inhibitor. Ki: 37 nM. View Source
